![molecular formula C19H24F2N4O6S B2492298 N-{[3-(2,5-difluorobenzenesulfonil)-1,3-oxazolidin-2-il]metil}-N'-[3-(2-oxopirrolidin-1-il)propil]etanediamida CAS No. 868983-79-3](/img/structure/B2492298.png)
N-{[3-(2,5-difluorobenzenesulfonil)-1,3-oxazolidin-2-il]metil}-N'-[3-(2-oxopirrolidin-1-il)propil]etanediamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound that features a combination of sulfonyl, oxazolidin, and pyrrolidin functional groups
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups could be useful in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound could be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonyl and oxazolidin groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps:
Formation of the Oxazolidin Ring: This step involves the reaction of an appropriate amine with an epoxide to form the oxazolidin ring.
Introduction of the Sulfonyl Group: The oxazolidin intermediate is then reacted with 2,5-difluorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Formation of the Pyrrolidin Ring: The final step involves the reaction of the sulfonylated oxazolidin intermediate with a pyrrolidin derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and oxazolidin groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism by which N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it might act by binding to and inhibiting a particular enzyme or receptor, thereby blocking a biological pathway. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide: can be compared with other compounds containing sulfonyl, oxazolidin, and pyrrolidin groups.
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide: is unique due to the specific arrangement and combination of these functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide lies in its ability to interact with multiple biological targets and its potential for diverse applications in various fields of research and industry.
Actividad Biológica
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and effects on various biological systems.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups:
- Difluorobenzenesulfonyl group
- Oxazolidin ring
- Ethane diamide moiety
The synthesis typically involves multiple steps, starting with the reaction of 2,5-difluorobenzenesulfonyl chloride with an oxazolidinone derivative, followed by coupling with N-methylethanediamine to yield the final product. Optimization of reaction conditions is crucial for maximizing yield and purity.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, such as enzymes and receptors. The difluorobenzenesulfonyl group is believed to form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxazolidin ring and ethanediamide moiety may enhance binding affinity and specificity.
Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For example, compounds in the same class have demonstrated bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds indicate potent activity against Gram-positive bacteria.
Compound | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Compound A | 3.91 | 15.62 |
Compound B | 62.5 | 125 |
Compound C | 500 | >2000 |
These results suggest that the compound could be effective in treating bacterial infections, particularly those caused by resistant strains.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines, including L929 and A549 cells. The results indicate that while some derivatives show cytotoxic effects at higher concentrations, others enhance cell viability, suggesting a dual role depending on concentration and specific structural features.
Dose/Compound | Compound A | Compound B | Compound C |
---|---|---|---|
200 µM | 77% | 68% | 89% |
100 µM | 92% | 92% | 88% |
50 µM | 74% | 67% | 96% |
6 µM | 87% | 98% | 83% |
This data indicates that certain concentrations can lead to increased metabolic activity in cells, highlighting the importance of dosage in therapeutic applications.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several derivatives against a panel of bacteria and fungi. The most active compounds were found to outperform traditional antibiotics in specific cases.
- Cytotoxicity Evaluation : In vitro studies demonstrated varying degrees of cytotoxicity among different derivatives when tested on cancer cell lines compared to normal cell lines, indicating potential selective toxicity which could be beneficial for cancer therapy.
Propiedades
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N4O6S/c20-13-4-5-14(21)15(11-13)32(29,30)25-9-10-31-17(25)12-23-19(28)18(27)22-6-2-8-24-7-1-3-16(24)26/h4-5,11,17H,1-3,6-10,12H2,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQRMXCUUQYRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.